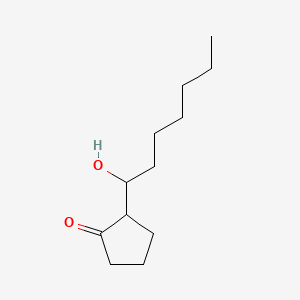

Cyclopentanone, 2-(1-hydroxyheptyl)-

Description

Cyclopentanone derivatives are a class of organic compounds characterized by a five-membered ketone ring with diverse substituents. The compound Cyclopentanone, 2-(1-hydroxyheptyl)- features a hydroxylated heptyl chain at the 2-position of the cyclopentanone core.

Key structural attributes:

Properties

CAS No. |

93430-30-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-(1-hydroxyheptyl)cyclopentan-1-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-8-11(13)10-7-6-9-12(10)14/h10-11,13H,2-9H2,1H3 |

InChI Key |

VZAPPURGJHNQTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C1CCCC1=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopentanone, 2-(1-hydroxypentyl)- (CAS 42558-01-0)

- Structure : Shorter hydroxyalkyl chain (pentyl vs. heptyl).

- Molecular formula : C₁₀H₁₈O₂; molecular weight: 170.25 g/mol .

- Solubility: Longer alkyl chains reduce aqueous solubility. The pentyl analog may exhibit better solubility in polar solvents compared to the heptyl derivative. Boiling point: Predicted to be lower for the pentyl variant due to reduced van der Waals interactions.

Curcumin Analogs with Cyclopentanone Moieties

Fragrance Compound: Cyclopentanone, 2-[2-(4-methyl-3-cyclohexen-1-yl)propyl]- (Nectaryl, CAS 95962-14-4)

- Structure : Features a propyl-cyclohexenyl group instead of hydroxyalkyl .

- Applications : Used in perfumery due to its peach-like odor.

- Key differences :

- Functional groups : The absence of a hydroxyl group in Nectaryl reduces polarity, making it more volatile and suitable for fragrance applications.

- Environmental impact : Classified as an environmentally hazardous substance (UN 3082) , whereas the hydroxyheptyl derivative’s environmental fate remains uncertain.

Hydroxymethyl Derivatives (e.g., 2-(Hydroxymethyl)cyclopentanone, CAS 20618-42-2)

- Structure : A shorter hydroxymethyl (-CH₂OH) substituent .

- Physical properties : Predicted boiling point: 360.2°C; density: 1.02 g/cm³ .

- Comparison :

- The hydroxyheptyl group’s longer chain may lower boiling point due to increased steric hindrance but enhance lipid solubility.

Structure-Activity Relationships (SAR)

Impact of Hydroxyalkyl Chain Length

- Lipophilicity : Increases with chain length (pentyl < heptyl), affecting bioavailability and tissue distribution.

- Hydrogen bonding : The -OH group enables interactions with biological targets (e.g., enzymes), but longer chains may sterically hinder such interactions.

Physical and Chemical Properties

| Property | Cyclopentanone, 2-(1-hydroxyheptyl)- | 2-(1-Hydroxypentyl)- (CAS 42558-01-0) | Nectaryl (CAS 95962-14-4) |

|---|---|---|---|

| Molecular formula | C₁₂H₂₂O₂ (estimated) | C₁₀H₁₈O₂ | C₁₅H₂₄O |

| Molecular weight (g/mol) | ~198.3 | 170.25 | 220.35 |

| Boiling point | Not reported | Not reported | Not reported |

| Density (g/cm³) | ~0.95–1.0 (estimated) | Not reported | Not reported |

| Solubility | Low in water; soluble in organic solvents | Likely higher aqueous solubility | Low aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.